molecular formula C9H12O2S B6168821 4-(butan-2-yl)thiophene-3-carboxylic acid CAS No. 1555130-51-2

4-(butan-2-yl)thiophene-3-carboxylic acid

Cat. No.: B6168821
CAS No.: 1555130-51-2
M. Wt: 184.3
InChI Key:
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Description

4-(butan-2-yl)thiophene-3-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a butan-2-yl group attached to the fourth position and a carboxylic acid group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(butan-2-yl)thiophene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(butan-2-yl)thiophene-3-carboxylic acid
  • 4-(methyl)thiophene-3-carboxylic acid
  • 4-(ethyl)thiophene-3-carboxylic acid

Uniqueness

4-(butan-2-yl)thiophene-3-carboxylic acid is unique due to the specific positioning of the butan-2-yl group and the carboxylic acid group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1555130-51-2

Molecular Formula

C9H12O2S

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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